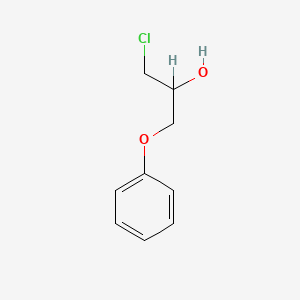

1-Chloro-3-phenoxypropan-2-ol

Overview

Description

1-Chloro-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H11ClO2. It is a chlorinated alcohol and phenoxy derivative, known for its applications in various chemical processes and industries. The compound is characterized by its clear, faintly yellow appearance and is often used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenoxypropan-2-ol can be synthesized through the reaction of epichlorohydrin with phenol in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

Epichlorohydrin and Phenol Reaction: Epichlorohydrin is reacted with phenol in the presence of sodium hydroxide to form this compound.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in 1-chloro-3-phenoxypropan-2-ol undergoes substitution with nucleophiles such as amines, thiols, or hydroxide ions. This reactivity is exploited in synthesizing derivatives for pharmaceutical applications.

Case Study: Epoxide Opening with Pivaloyl Chloride

A regioselective synthesis method involves the reaction of epichlorohydrin derivatives with phenol under controlled conditions. For example, pivaloyl chloride facilitates the opening of epoxide rings to form this compound .

Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0°C to room temperature

-

Yield: >80%

-

¹H NMR (CDCl₃, 300 MHz): δ 7.25 (t, 2H), 6.93 (t, 1H), 6.85 (d, 2H), 4.22–4.11 (m, 1H), 4.10–4.00 (m, 2H), 3.78–3.66 (m, 2H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 158.2, 129.5, 121.3, 114.4, 70.6, 65.8, 42.5.

Enzymatic Kinetic Resolution

The compound’s chiral center enables enantioselective transformations using lipases, critical for producing optically pure pharmaceuticals.

Case Study: Pseudomonas fluorescens Lipase (PFL)-Catalyzed Acylation

PFL selectively acylates the R-enantiomer of racemic this compound, achieving high enantiomeric excess (ee) under optimized conditions :

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| Enzyme Activity | 400 units |

| Substrate Concentration | 10 mM |

| Reaction Time | 3 hours |

| Conversion (C) | 50.5% |

| ee (product) | 97.2% |

| ee (substrate) | 95.4% |

| Enantioselectivity (E) | 182 |

This method outperforms traditional chemical resolution by avoiding harsh conditions and improving sustainability .

Oxidation and Reduction Pathways

While direct experimental data on oxidation/reduction is limited in the reviewed literature, the compound’s structure suggests plausible reactivity:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Phenoxypropanone derivatives |

| Reduction | LiAlH₄, NaBH₄ | Diol derivatives |

These transformations are hypothetical and require further experimental validation.

Industrial and Environmental Considerations

-

Industrial Synthesis : Typically involves reacting epichlorohydrin with phenol in the presence of NaOH, followed by purification via distillation .

-

Environmental Stability : The compound’s half-life in water is influenced by pH and temperature, with hydrolysis accelerating under alkaline conditions .

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-phenoxypropan-2-ol serves as an important intermediate in the synthesis of several pharmaceutical compounds, especially beta-blockers like metoprolol. The compound is utilized in the kinetic resolution of racemic mixtures to obtain enantiomerically pure forms, which are crucial for therapeutic efficacy.

Case Study: Kinetic Resolution of Metoprolol Intermediate

A study demonstrated the use of Pseudomonas fluorescens lipase as a biocatalyst for the kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a racemic intermediate of metoprolol. The optimized reaction conditions achieved high enantioselectivity (ee p = 97.2%, ee s = 95.4%) and conversion (C = 50.5%) within 3 hours at 30 °C with an enzyme activity of 400 units . This biocatalytic approach offers advantages over traditional chemical methods, which often suffer from poor enantioselectivity and hazardous conditions.

Biocatalytic Applications

The compound is also utilized in enzymatic reactions, particularly in the synthesis of enantiopure compounds through lipase-catalyzed reactions.

Case Study: Chemo-Enzymatic Synthesis

In another study, lipase B from Candida antarctica was employed to catalyze the kinetic resolution of 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol. The reaction yielded high enantiomeric excess (91% ee) and demonstrated the effectiveness of using biocatalysts for synthesizing complex molecules . Such processes highlight the potential for green chemistry approaches in pharmaceutical synthesis.

Recent investigations have identified derivatives of this compound, such as SPI009, which exhibit significant antibacterial activity against Pseudomonas aeruginosa. These compounds demonstrate potential as antipersister therapies, effectively reducing bacterial persistence when combined with traditional antibiotics .

Case Study: SPI009

SPI009 was shown to significantly reduce persister cell populations when used alongside various antibiotics, indicating its potential role in treating chronic infections caused by antibiotic-resistant bacteria . This highlights the compound's relevance in developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of 1-chloro-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

- 1-Chloro-2-hydroxy-3-phenoxypropane

- 3-Chloro-1-phenoxy-2-propanol

- 3-Chloro-2-hydroxy-1-phenoxypropane

Comparison: 1-Chloro-3-phenoxypropan-2-ol is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biological Activity

1-Chloro-3-phenoxypropan-2-ol (CAS Number: 4769-73-7) is a chemical compound with notable applications in pharmaceuticals, particularly as an intermediate in the synthesis of beta-blockers like metoprolol. This article delves into its biological activity, including enzymatic interactions, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H11ClO2

- Molecular Weight : 188.64 g/mol

- Physical Form : Light yellow liquid, purity of 97% .

Biological Activity Overview

This compound exhibits significant biological activities primarily through its interactions with enzymes and its role as a synthetic intermediate. It has been studied for its potential in drug development and biocatalysis.

Enzymatic Interactions

-

Kinetic Resolution Using Pseudomonas fluorescens Lipase (PFL) :

- PFL was identified as an efficient biocatalyst for the kinetic resolution of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, an intermediate for metoprolol.

- Optimal conditions included a temperature of 30 °C, enzyme activity of 400 units, and substrate concentration of 10 mM, resulting in high enantioselectivity (enantiomeric excess values of 97.2% for the product and 95.4% for the substrate) within three hours .

- Molecular Docking Studies :

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, often involving lipase-catalyzed reactions for enantiomeric purity.

Case Study: Chemo-Enzymatic Synthesis

A study highlighted the chemo-enzymatic synthesis involving lipase B from Candida antarctica, which facilitated the kinetic resolution of chlorohydrins used in synthesizing beta-blockers. This method showcased high efficiency and selectivity in producing desired enantiomers .

Data Summary

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H11ClO2 |

| Molecular Weight | 188.64 g/mol |

| Purity | 97% |

| Enzyme Used | Pseudomonas fluorescens lipase |

| Optimal Temperature | 30 °C |

| Enzyme Activity | 400 units |

| Substrate Concentration | 10 mM |

| Enantiomeric Excess (ee) | Product: 97.2%, Substrate: 95.4% |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Chloro-3-phenoxypropan-2-ol, and what are their comparative advantages?

- Methodological Answer : Two primary routes are documented:

- Nucleophilic Substitution : Reacting 1,2-epoxy-3-phenoxypropane with HCl (0–5°C, anhydrous conditions) yields the target compound. This method prioritizes simplicity and scalability .

- Copper-Catalyzed Reactions : Adapting protocols from triazole synthesis (e.g., CuI/DIPEA in CH₂Cl₂) can introduce regioselectivity, though optimization is required for chlorinated analogs .

- Comparative Advantages : The substitution method is cost-effective for bulk synthesis, while catalytic approaches reduce byproducts in stereosensitive applications.

Q. What analytical techniques are recommended for characterizing this compound and ensuring its purity?

- Methodological Answer :

- GC-MS/HPLC : Use a DB-5 column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min) for separation. Compare retention times to standards .

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly the chlorine position (δ 4.2–4.5 ppm for CH₂Cl) and phenoxy aromatic signals (δ 6.8–7.4 ppm) .

- Purity Assessment : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use a fume hood to mitigate inhalation risks; chlorinated propanols may release HCl vapors under heat .

- Storage : Store in amber glass bottles at 4°C, away from bases or oxidizing agents. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies (e.g., melting point ranges of 259–269°C vs. other reports) may stem from polymorphic forms or impurities.

- Differential Scanning Calorimetry (DSC) : Perform at 10°C/min under N₂ to identify polymorph transitions.

- Solvent Recrystallization : Test solvents like hexane/acetone or toluene to isolate stable crystalline forms .

- Purity Cross-Validation : Combine HPLC (≥99% purity threshold) with elemental analysis (C, H, Cl) .

Q. How does the electronic environment of the phenoxy group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The phenoxy group’s electron-withdrawing nature activates the adjacent chlorinated carbon for SN2 reactions.

- Kinetic Studies : Compare reaction rates with para-substituted phenoxy analogs (e.g., electron-donating -OCH₃ vs. electron-withdrawing -NO₂). Use pseudo-first-order kinetics in THF/water .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can quantify charge distribution at the reaction site, correlating with experimental yields .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Intermediate Stabilization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers during chlorination to prevent side reactions .

- Low-Temperature Steps : Conduct azide coupling (if applicable) at –10°C to suppress decomposition .

- Catalytic Optimization : Screen CuI vs. CuBr catalysts with ligands like TBTA to enhance reaction efficiency .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Reported solubility variations (e.g., in ethanol vs. hexane) may reflect measurement conditions.

- Standardized Protocols : Use USP methods: Saturate solvent systems at 25°C, filter, and quantify via gravimetry .

- Temperature Control : Document equilibration times (≥24 hr) and use sealed vials to prevent evaporation .

Application-Oriented Questions

Q. What role does this compound play as an intermediate in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for β-blocker analogs (e.g., aryloxypropanolamines) and antitumor agents.

Properties

IUPAC Name |

1-chloro-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTDRZMGZRHFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307702 | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-73-7 | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-phenoxypropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.